![molecular formula C27H33N3O4S B12833172 trans-Methyl 4-(4-(2-(ethyl(3-ethylphenyl)amino)-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamido)cyclohexanecarboxylate](/img/structure/B12833172.png)
trans-Methyl 4-(4-(2-(ethyl(3-ethylphenyl)amino)-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamido)cyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
glimepiride , belongs to the class of sulfonylurea drugs. Its chemical formula is C24H34N4O5S , and its molecular weight is approximately 490.6 g/mol . Glimepiride is commonly used as an oral antidiabetic medication to manage type 2 diabetes by stimulating insulin secretion from pancreatic beta cells.
Vorbereitungsmethoden
Synthetic Routes:: Glimepiride can be synthesized through several steps. One common synthetic route involves the condensation of 3-ethyl-4-methyl-N-(4-sulfamoylphenyl)butanamide with 2,5-dihydro-4-methyl-2-oxo-1H-pyrrole-1-carboxylic acid. The reaction proceeds under specific conditions, resulting in glimepiride formation.
Industrial Production:: The industrial production of glimepiride typically involves large-scale synthesis using optimized conditions. Precursor compounds are prepared, followed by the key condensation step to yield the final product.
Analyse Chemischer Reaktionen
Reactivity:: Glimepiride undergoes various chemical reactions, including oxidation, reduction, and substitution. Notably:
Oxidation: Glimepiride can be oxidized to form its sulfoxide and sulfone derivatives.
Reduction: Reduction of the carbonyl group leads to the formation of the corresponding alcohol.
Substitution: Substitution reactions may occur at the aromatic ring or the amide group.
Oxidation: Oxidizing agents like hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH).
Substitution: Various nucleophiles (e.g., amines, thiols) can participate in substitution reactions.
Major Products:: The major products depend on the specific reaction conditions. For example, oxidation yields the sulfoxide and sulfone forms of glimepiride.
Wissenschaftliche Forschungsanwendungen
Glimepiride’s applications extend beyond diabetes management:
Chemistry: It serves as a model compound for studying sulfonylureas and their reactivity.
Biology: Researchers investigate its effects on insulin secretion and glucose metabolism.
Medicine: Glimepiride is widely prescribed for type 2 diabetes patients.
Industry: It plays a crucial role in pharmaceutical formulations.
Wirkmechanismus
Glimepiride stimulates insulin release by binding to ATP-sensitive potassium channels on pancreatic beta cells. This leads to membrane depolarization, calcium influx, and insulin secretion.
Vergleich Mit ähnlichen Verbindungen
Glimepiride stands out due to its potency, longer duration of action, and favorable pharmacokinetics. Similar compounds include other sulfonylureas like glibenclamide (glyburide) and glipizide.
Eigenschaften
Molekularformel |
C27H33N3O4S |
|---|---|
Molekulargewicht |
495.6 g/mol |
IUPAC-Name |
methyl 4-[[4-[2-(N,3-diethylanilino)-2-oxoethyl]thieno[3,2-b]pyrrole-5-carbonyl]amino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C27H33N3O4S/c1-4-18-7-6-8-21(15-18)29(5-2)25(31)17-30-22-13-14-35-24(22)16-23(30)26(32)28-20-11-9-19(10-12-20)27(33)34-3/h6-8,13-16,19-20H,4-5,9-12,17H2,1-3H3,(H,28,32) |
InChI-Schlüssel |
NVGBNVFQDQGXIH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC=C1)N(CC)C(=O)CN2C3=C(C=C2C(=O)NC4CCC(CC4)C(=O)OC)SC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


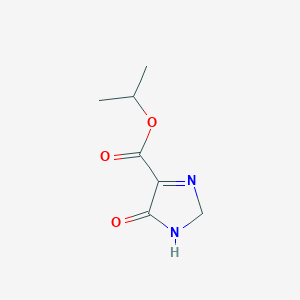
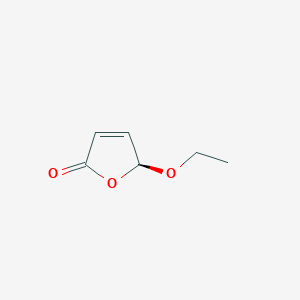

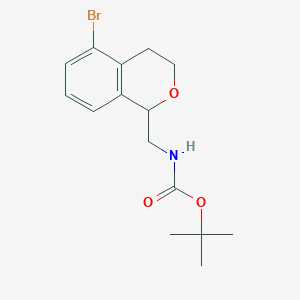
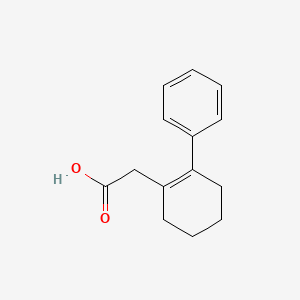
![6-Nitro-1H-benzo[D]imidazol-1-amine](/img/structure/B12833137.png)
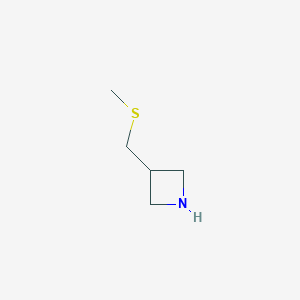
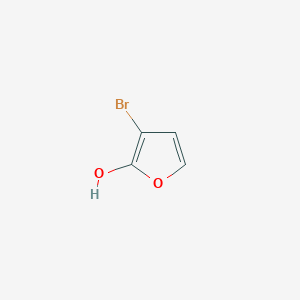
![6-Amino-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B12833168.png)
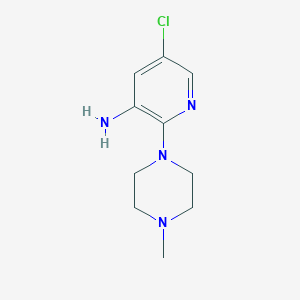
![(3aR,6R,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12833186.png)
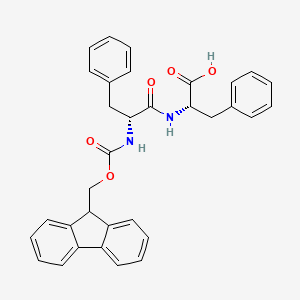

![5-Hydroxy-4,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12833195.png)
